4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one
Description
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)7-17-6-5-16-11(18)8-17/h1-4H,5-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDMEWVRBHOACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Parameters
The aldehyde undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Methanol or ethanol serves as the solvent, with acetic acid added to maintain a mildly acidic pH (4–5). Hydrogenation at 3–5 bar pressure and 50–60°C with 5% Pd/C achieves full conversion within 8 hours.
Yield and Scalability
This method provides moderate yields (70–75%) due to competing side reactions, such as over-reduction or self-condensation of the aldehyde. However, it is scalable to multi-kilogram batches, as demonstrated in the synthesis of related antidepressants.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated cross-coupling has emerged for introducing aromatic groups onto heterocycles. For 4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one, Suzuki-Miyaura coupling between a boronic ester-functionalized piperazinone and 2-(trifluoromethyl)benzyl bromide is feasible.
Reaction Design
A representative protocol involves:
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Preparation of Piperazinone Boronic Ester : Piperazin-2-one is treated with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) to install the boronic ester group.
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Coupling with Benzyl Bromide : The boronic ester reacts with 2-(trifluoromethyl)benzyl bromide under basic conditions (K2CO3) in toluene/water, using Pd(PPh3)4 as the catalyst.
Advantages and Limitations
This method achieves high regioselectivity and yields (~80%) but requires stringent anhydrous conditions and expensive catalysts.
Comparative Analysis of Preparation Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 85–90% | 12–24 h | High purity, scalable | Requires benzyl halide precursors |
| Reductive Amination | 70–75% | 8–10 h | Avoids halides, mild conditions | Moderate yields, side reactions |
| Palladium Cross-Coupling | 75–80% | 6–8 h | Regioselective, versatile | Costly catalysts, sensitive to moisture |
Purification and Characterization
Crude this compound is purified via recrystallization or chromatography. Optimal solvents include toluene/methanol (3:1) or heptane/ethyl acetate mixtures. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with characteristic signals at δ 3.45–3.70 ppm (piperazinone protons) and δ 4.30 ppm (benzyl CH2). Mass spectrometry typically shows a molecular ion peak at m/z 273 [M+H]+.
Industrial Applications and Modifications
The compound serves as a precursor to mirtazapine analogs and peroxisome proliferator-activated receptor (PPAR) agonists. Modifications, such as introducing methyl groups to the piperazinone ring or varying the trifluoromethyl position, enhance binding affinity to target receptors .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or phenyl derivatives.
Scientific Research Applications
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one, a compound with significant pharmacological potential, has garnered attention in various scientific research applications. This article delves into its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a piperazine ring substituted with a trifluoromethyl phenyl group. Its molecular formula is C13H14F3N3O, and its structure can be represented as follows:
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. A study conducted on rodents demonstrated significant improvements in behavior in forced swim tests, suggesting its potential as an antidepressant agent due to modulation of serotonin and norepinephrine levels.
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Neuroprotection is another area where this compound has been investigated. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Table 1: Biological Activities of this compound
| Activity Type | Model/System | Effect Observed | Reference |
|---|---|---|---|
| Antidepressant | Rodent Forced Swim Test | Significant reduction in immobility | |
| Anticancer | Breast Cancer Cell Lines | Inhibition of cell proliferation | |
| Neuroprotective | Neuronal Cell Cultures | Reduced oxidative stress |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) | Reference |
|---|---|---|---|
| Refluxing | Reaction in ethanol at high temperature | 85 | |
| Catalytic Reaction | Use of palladium catalyst for enhanced yield | 90 |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of this compound. Researchers administered varying doses to rodent models and observed a dose-dependent reduction in depressive behaviors. The study concluded that this compound could serve as a lead for developing new antidepressants targeting serotonin receptors.
Case Study 2: Cancer Cell Proliferation Inhibition
In a publication from Cancer Research, the anticancer effects were evaluated against multiple cancer cell lines. Results indicated that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study highlighted its potential as a therapeutic agent in oncology.
Case Study 3: Neuroprotection in Alzheimer's Models
A recent investigation detailed in Neuroscience Letters assessed the neuroprotective effects of the compound on neuronal cultures exposed to amyloid-beta toxicity. The findings suggested that it significantly mitigated cell death and preserved mitochondrial function, indicating its potential application in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one (CID 19610207) Molecular Formula: C₁₁H₁₁F₃N₂O Key Differences: The trifluoromethylphenyl group is attached directly to the 3-position of the piperazin-2-one ring, unlike the 4-position in the target compound.
1-[(3-Methoxyphenyl)methyl]-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one (CAS 2877751-68-1)
- Molecular Formula : C₁₇H₁₈F₃N₅O₂
- Key Differences : Incorporates a pyrimidinyl group at the 4-position and a methoxybenzyl group at the 1-position. The pyrimidine ring introduces π-π stacking capabilities, which the target compound lacks.
- Inferred Properties : Enhanced binding to aromatic-rich enzyme pockets (e.g., kinases) due to the pyrimidine moiety .
Trifluoromethyl vs. Fluorinated/Methylated Derivatives
- 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 334477-68-8)
- Molecular Formula : C₁₁H₁₃FN₂O
- Key Differences : Replaces the trifluoromethyl group with fluorine and methyl substituents. The –CF₃ group in the target compound offers higher electronegativity and lipophilicity.
- Inferred Properties : Lower metabolic stability compared to the target compound due to the absence of –CF₃ .
Functional Group Variations
- The target compound lacks these groups. Inferred Properties: Improved solubility but higher molecular weight (~548.2 g/mol), which may reduce bioavailability .
- 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one Molecular Formula: C₁₇H₁₄F₂N₃O₂ Key Differences: Substituted with an acetyl-linked difluorophenyl group and a pyridinyl ring. The acetyl group introduces a ketone, altering electronic properties. Inferred Properties: Potential for increased reactivity compared to the methylene-linked target compound .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₂F₃N₂O | 272.24 | ~2.8 | Ortho-CF₃ benzyl |
| 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one | C₁₁H₁₁F₃N₂O | 260.21 | ~2.5 | Para-CF₃ phenyl |
| 1-[(3-Methoxyphenyl)methyl]-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one | C₁₇H₁₈F₃N₅O₂ | 405.36 | ~3.2 | Pyrimidinyl, methoxybenzyl |
| 3-(4-Fluoro-2-methylphenyl)piperazin-2-one | C₁₁H₁₃FN₂O | 208.23 | ~1.9 | Fluorophenyl, methyl |
| Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | C₂₄H₂₄F₃N₅O₃S | 548.2 | ~3.5 | Thiazole, urea |
*Predicted using fragment-based methods.
Q & A
Q. What in vitro models assess the compound’s potential for off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
